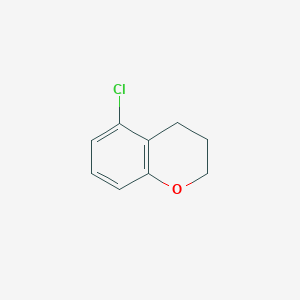

5-Chlorochroman

Description

Significance of the Chroman Core in Chemical Research

The chroman (3,4-dihydro-2H-1-benzopyran) skeleton is a privileged structural motif found in a wide array of natural products, including tocopherols (B72186) (Vitamin E) and various flavonoids. Its fusion of a dihydropyran ring with a benzene (B151609) ring creates a unique three-dimensional structure that is recognized by numerous biological targets. This has established the chroman core as a versatile and valuable scaffold in drug discovery and organic synthesis. researchgate.netnih.gov

Researchers are drawn to the chroman-4-one scaffold, a derivative of chroman, due to its role as a key intermediate and building block for more complex molecules. researchgate.netnih.gov The structural diversity achievable through substitutions on the chroman ring system has led to the development of compounds with a broad spectrum of biological activities. nih.govrjptonline.org These activities include potential applications as anticancer, antiepileptic, antioxidant, and anti-inflammatory agents. nih.govnih.gov The adaptability of the chroman ring allows for fine-tuning of a molecule's properties to enhance its interaction with specific enzymes or receptors. nih.govacs.org

Table 1: Selected Biological Activities of Chroman Derivatives

| Biological Activity | Chroman Derivative Type | Reference |

|---|---|---|

| Anticancer | 3-benzylidene-4-chromanones | researchgate.net |

| Antiepileptic | Azolylchroman derivatives | rjptonline.org |

| Pure Antiestrogens | 7-hydroxy-3-(4-hydroxyphenyl)-3-methylchroman | nih.gov |

| SIRT2 Inhibition | Substituted chroman-4-ones | acs.org |

Rationale for Academic Research on Halogenated Chroman Derivatives

Academic research into halogenated chromans is driven by several key factors:

Enhanced Biological Activity: The presence of a halogen, such as chlorine, can significantly increase a compound's potency. For instance, studies on halogenated 2-amino-4H-benzo[h]chromene derivatives have shown that specific halogen substitutions can heighten their antitumor activity. researchgate.net

Modulation of Physicochemical Properties: Halogens can alter a molecule's fat-solubility (lipophilicity), which affects its ability to cross cell membranes and its distribution within the body. This is a critical factor in drug design. researchgate.net

Metabolic Stability: Introducing a halogen can block positions on the molecule that are susceptible to metabolic degradation, thereby increasing the drug's half-life and duration of action.

Synthetic Utility: Halogenated chromans serve as versatile synthetic intermediates. The halogen atom can be used as a handle for further chemical modifications through various cross-coupling reactions, allowing for the construction of more complex and diverse molecular libraries. thieme.de Research has demonstrated the synthesis of chloro-substituted chromans as key intermediates for potent serotonin (B10506) 5-HT4 receptor agonists. tandfonline.com

Scope and Focus of Current Scholarly Inquiry on 5-Chlorochroman

Current scholarly inquiry on this compound itself is primarily focused on its role as a chemical intermediate in the synthesis of more complex, biologically active molecules. While extensive literature exists on the broader class of chromans and halogenated chromans, this compound is often a stepping stone rather than the final product of investigation.

The primary areas of research involving this compound and its close derivatives, such as this compound-2-one, include:

Intermediate Synthesis: Research groups have developed synthetic routes where the chlorination of a chroman precursor at the 5-position is a key step. For example, the synthesis of 5-amino-6-chlorochroman-8-carboxylic acid, a crucial component for several potent 5-HT4 receptor agonists, involves a chlorination step on the chroman ring. tandfonline.com

Medicinal Chemistry Building Block: Derivatives like this compound-2-one are explored for their potential in medicinal chemistry. evitachem.com The presence of the chlorine atom on the aromatic ring makes the system amenable to further functionalization through electrophilic substitution reactions, allowing chemists to build a variety of new compounds. evitachem.com

The focus of current research, therefore, is less on the intrinsic biological properties of this compound and more on its utility in constructing targeted molecules for therapeutic applications, particularly in the development of treatments for neurodegenerative and gastrointestinal disorders. tandfonline.com

Table 2: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| This compound-2-one |

| 5-amino-6-chlorochroman-8-carboxylic acid |

| 7-chloro-3-(1H-imidazol-1-yl)chroman-4-one |

| Chroman-4-one |

| Chromone (B188151) |

| N-chlorosuccinimide |

| Serotonin |

| Tocopherol |

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

5-chloro-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C9H9ClO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5H,2-3,6H2 |

InChI Key |

RRQPWPZCHFADGH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC=C2Cl)OC1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chlorochroman and Its Analogues

Strategies for Regioselective Chlorination

Regioselective chlorination is paramount for synthesizing specific chlorochroman isomers like 5-Chlorochroman. The aromatic ring of chroman is activated, making it susceptible to electrophilic aromatic substitution (EAS).

Direct chlorination of chroman involves introducing a chlorine atom onto the pre-existing chroman ring system. This typically proceeds via electrophilic aromatic substitution. For activated arenes, such as chromans, direct chlorination can be achieved using various chlorinating agents. For instance, N-chlorosuccinimide (NCS) is a common reagent, and its reactivity can be enhanced or directed by catalysts. Iron(III) chloride (FeCl₃) has been reported as a powerful Lewis acid for activating N-chlorosuccinimide, enabling regioselective chlorination of activated arenes, including phenol (B47542) and anisole (B1667542) derivatives, which share structural similarities with the aromatic portion of chromans . Copper(II) halides (CuX₂) in conjunction with lithium halides (LiX) and molecular oxygen have also been shown to facilitate regioselective chlorination of electron-rich aromatic C–H bonds tandfonline.com.

However, achieving specific regioselectivity, such as chlorination solely at the 5-position of a chroman, can be challenging due to the inherent electronic properties of the chroman ring, which might favor substitution at other positions (e.g., 6- or 8-positions) depending on the reaction conditions and substituents present. For example, direct chlorination of chroman-2-one derivatives has been explored via electrophilic aromatic substitution to introduce chlorine at the 6-position, using chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions, or catalytic chlorination with iron(III) chloride researchgate.net.

An alternative and often more controlled strategy for obtaining regioselectively chlorinated chromans is to synthesize a chlorinated precursor and then perform an intramolecular cyclization to form the chroman ring. This approach allows for the precise placement of the chlorine atom before the cyclization step.

For example, the synthesis of 5-amino-6-chlorochroman-8-carboxylic acid, a more complex chlorochroman derivative, exemplifies this strategy. Its synthesis involves multiple steps, including the chlorination of a precursor (methyl 4-acetamido-5-chloro-2-hydroxybenzoate) with N-chlorosuccinimide to yield a chlorinated intermediate (compound 10 in the cited work) with high yield (97.2%). This intermediate then undergoes further transformations, including propargylation and a high-temperature Claisen rearrangement, to construct the chroman ring system Current time information in Bangalore, IN.nih.gov. This method highlights how the chlorine atom can be strategically introduced early in the synthesis to ensure its desired position in the final chroman structure.

General Synthetic Routes to Substituted Chromans and Chlorochroman Derivatives

Beyond specific chlorination strategies, several general synthetic routes are employed for the construction of the chroman ring system and its derivatives, which can then be adapted for chlorochroman synthesis.

Cascade radical cyclization reactions have emerged as a powerful and efficient strategy for the synthesis of functionalized chroman-4-one derivatives. These reactions typically involve the generation of a radical species that initiates a cascade of intramolecular additions and cyclizations. For instance, various radical cascade annulation reactions of 2-(allyloxy)arylaldehydes have been well-established for synthesizing chroman-4-one derivatives smolecule.comevitachem.comresearchgate.net. These techniques allow for the incorporation of diverse functional groups at the C3-position of chroman-4-ones by employing appropriate radical precursors. Examples include alkyl, acyl, phosphoryl, trifluoromethyl, and sulfonyl radicals smolecule.comevitachem.com.

Table 1: Examples of Radical Precursors in Cascade Cyclization for Chroman-4-one Synthesis

| Radical Precursor Type | Source/Reaction Conditions | Reference |

| Alkoxycarbonyl radical | Oxalates, (NH₄)₂S₂O₈ mediated decarboxylation | smolecule.comevitachem.com |

| Carbamoyl (B1232498) radical | Oxamic acids, (NH₄)₂S₂O₈ mediated, metal-free | nih.govevitachem.comwikipedia.org |

| Phosphinoyl radical | Diphenylphosphine oxides, K₂S₂O₈ mediated, metal-free | Current time information in Bangalore, IN. |

| Alkyl radical | Tertiary carboxylic acids, silver-catalyzed decarboxylation | researchgate.net |

These methods often offer advantages such as mild reaction conditions and broad substrate scope, making them versatile for constructing complex chroman scaffolds researchgate.netCurrent time information in Bangalore, IN.nih.govsmolecule.comevitachem.comwikipedia.orginnexscientific.com.

Diels-Alder [4+2] cycloaddition reactions represent a highly efficient synthetic platform for constructing functional six-membered rings, including chroman frameworks beilstein-journals.org. This approach often involves the reaction of ortho-quinone methides (o-QMs) with dienophiles. While traditional Diels-Alder reactions typically involve electron-rich dienophiles, recent advancements include radical (4+2) annulation approaches that utilize electron-deficient olefins, complementing the conventional methods beilstein-journals.org. These radical annulations can be achieved under mild conditions, for example, via organo-photoredox catalysis, using readily available N-hydroxyphthalimide esters as radical precursors and olefins as radical acceptors beilstein-journals.org.

Table 2: Comparison of [4+2] Cycloaddition Approaches for Chroman Synthesis

| Approach | Key Reactants | Dienophile Type | Conditions/Catalyst | Reference |

| Traditional Diels-Alder | o-Quinone methides | Electron-rich dienophiles | Acidic conditions (intramolecular) | |

| Radical (4+2) Annulation | N-hydroxyphthalimide esters, olefins | Electron-deficient olefins | Organo-photoredox catalysis | beilstein-journals.org |

The development of metal-free synthetic conditions for chroman-4-ones has gained significant attention due to environmental and economic considerations. These methods often rely on radical cascade cyclization reactions initiated by various non-metallic oxidants. For instance, ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) has been successfully employed as a mediator for decarboxylative radical cyclization reactions smolecule.comwikipedia.org. This oxidant facilitates the generation of various radicals, such as alkoxycarbonyl radicals from oxalates smolecule.com and carbamoyl radicals from oxamic acids nih.govwikipedia.org, which then undergo cascade cyclization with 2-(allyloxy)arylaldehydes to afford chroman-4-one derivatives. Potassium persulfate (K₂S₂O₈) has also been reported as an oxidant in transition-metal-free radical cascade cyclizations for synthesizing phosphinoylchroman-4-ones Current time information in Bangalore, IN.. These metal-free protocols offer practical and environmentally benign routes to a diverse range of functionalized chroman-4-ones.

Chemical Reactivity and Transformation Pathways of 5 Chlorochroman

General Reaction Mechanisms of Halogenated Chromans

The presence of a halogen atom on the aromatic ring of the chroman scaffold introduces specific reactivity patterns, influencing both nucleophilic and electrophilic substitution reactions, as well as the stability of the heterocyclic ring.

Halogenated chromans can undergo both nucleophilic and electrophilic substitution reactions, with the regioselectivity and reaction rates being influenced by the position of the halogen and the nature of the attacking species.

Nucleophilic Substitution: In nucleophilic substitution reactions, a nucleophile replaces the halogen atom. jove.com The carbon-halogen bond in halogenoalkanes is polar, with the carbon atom being slightly positive and the halogen slightly negative. libretexts.org This polarity makes the carbon atom susceptible to attack by electron-rich species (nucleophiles). pressbooks.pub The strength of the carbon-halogen bond is a critical factor in these reactions; weaker bonds lead to faster reactions. libretexts.org For instance, the reaction rate increases from chloroalkanes to bromoalkanes to iodoalkanes. libretexts.org The mechanism of nucleophilic substitution can be either S\textsubscriptN1 (unimolecular) or S\textsubscriptN2 (bimolecular), depending on the structure of the substrate, the strength of the nucleophile, and the reaction conditions. jove.comtutoring-blog.co.uk

Electrophilic Substitution: Electrophilic substitution reactions on the aromatic ring of halogenated chromans are also possible. tutoring-blog.co.uk The halogen atom is a deactivating group but an ortho-, para-director. Therefore, incoming electrophiles will preferentially add to the positions ortho and para to the halogen. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

| Reaction Type | Attacking Species | Key Factors Influencing Reactivity |

| Nucleophilic Substitution | Nucleophile (electron-rich) | Polarity and strength of the carbon-halogen bond, steric hindrance, nature of the nucleophile and solvent. libretexts.orgpressbooks.pub |

| Electrophilic Substitution | Electrophile (electron-deficient) | Electron-donating/withdrawing nature of substituents on the aromatic ring, directing effects of substituents. |

The stability of the dihydropyran ring in chroman derivatives allows for both its formation (ring-closing) and cleavage (ring-opening) under specific conditions.

Ring-Closing Reactions: Ring-closing metathesis (RCM) is a powerful method for the synthesis of unsaturated rings, including the chroman framework. organic-chemistry.orgwikipedia.org This reaction involves the intramolecular metathesis of two terminal alkenes, catalyzed by transition metals like ruthenium. organic-chemistry.org The synthesis of chromans from o-allylphenols via directed ring closure is another established method. acs.org

Ring-Opening Reactions: While the chroman ring is generally stable, ring-opening can be induced under certain conditions, such as in the presence of strong acids or bases, or through specific enzymatic reactions.

Pyrolysis and Thermal Decomposition Pathways (as elucidated in Chroman model compounds)

Studies on the pyrolysis of chroman, a model compound for lignin, have provided significant insights into the thermal decomposition pathways of related structures like 5-Chlorochroman. aimspress.com

The primary initial step in the thermal decomposition of chroman is a retro-Diels-Alder (rDA) reaction. aimspress.comacs.org This is the reverse of the Diels-Alder reaction and involves the cleavage of the cyclohexene-like ring to form a diene and a dienophile. wikipedia.org In the case of chroman, this concerted, pericyclic, single-step process leads to the formation of ortho-quinone methide and ethene. aimspress.comacs.orgwikipedia.org The activation energy for this initial decomposition step has been experimentally determined to be 263 kJ mol⁻¹. acs.org

| Reaction | Mechanism | Products | Activation Energy |

| Chroman Pyrolysis | Retro-Diels-Alder | o-Quinone Methide + Ethene | 263 kJ mol⁻¹ acs.org |

Ortho-quinone methides (o-QMs) are highly reactive intermediates formed during the pyrolysis of chroman. acs.orgamazonaws.com These species can be generated through various methods, including the thermal decomposition of chroman, oxidation of ortho-alkylphenols, or photochemical reactions. nih.govresearchgate.net The generation of o-QMs can also be achieved under milder conditions using visible light-induced oxidation of ortho-alkylarenols. acs.org

Once formed, the o-quinone methide intermediate undergoes further decomposition at high temperatures. acs.org The primary decomposition pathway for o-quinone methide involves the elimination of carbon monoxide (CO) to yield benzene (B151609) and small amounts of fulvene. acs.org The rate parameters for this decomposition have been determined as k₂ (s⁻¹) = 10¹⁴.⁸ exp(-281 (kJ mol⁻¹)/RT). acs.org

Oxidation and Reduction Reactions (e.g., as observed for Ethyl 6-Chlorochroman-2-Carboxylate)

The chroman ring system can undergo various oxidation and reduction reactions, often targeting the benzylic positions or the aromatic ring. The presence of a chlorine atom can influence the reactivity and selectivity of these transformations.

Oxidation of alcohols and aldehydes to carboxylic acids is a common transformation in organic chemistry, often employing reagents like chromium(VI) compounds. ucr.edu In the context of chroman derivatives, selective oxidation of specific positions can be achieved. For instance, benzylic C-H bonds can be oxidized.

Advanced Spectroscopic Characterization and Conformational Analysis of 5 Chlorochroman Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic compounds, including 5-Chlorochroman. It provides insights into the connectivity of atoms, their electronic environment, and spatial relationships.

Application of 1H NMR and 13C NMR for Backbone and Substituent Analysis

Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectroscopy are fundamental for establishing the carbon-hydrogen framework and identifying substituents in chroman derivatives. In this compound, the presence of the chloro substituent at position 5 significantly influences the chemical shifts of nearby protons and carbons due to its inductive effect and anisotropy.

In ¹H NMR spectra of chromans, the aromatic protons typically resonate in the δ 6.5-8.0 ppm range, while the aliphatic protons of the dihydropyran ring (positions 2, 3, and 4) appear at higher fields. For instance, in this compound-3-carboxylic acid, the aromatic protons show signals at δ 7.10 ppm (doublet of doublets), δ 6.99 ppm (doublet of doublets), and δ 6.75 ppm (doublet of doublets) in DMSO-d₆ ontosight.ai. The methylene (B1212753) protons at C-2 (adjacent to oxygen) and C-3, C-4 (aliphatic chain) exhibit characteristic chemical shifts and coupling patterns, which are diagnostic for the chroman ring system wikipedia.org. The methylene protons at C-2 typically appear around δ 4.0-4.5 ppm, while those at C-3 and C-4 are found around δ 1.5-3.0 ppm. The presence of the chlorine atom at position 5 would cause a deshielding effect on the ortho and meta protons on the aromatic ring, shifting their resonances downfield compared to unsubstituted chroman.

¹³C NMR spectroscopy provides information about the carbon skeleton. The aromatic carbons of chromans typically resonate between δ 100-160 ppm, with quaternary carbons appearing at characteristic positions. The carbons of the dihydropyran ring (C-2, C-3, C-4) show signals in the aliphatic region, with C-2 (ether carbon) generally appearing around δ 60-70 ppm, and C-3 and C-4 appearing around δ 20-35 ppm. For this compound-3-carboxylic acid, ¹³C NMR data in CDCl₃ show characteristic peaks including a carbon at δ 64.0 ppm, indicative of a chroman ring system ontosight.aiinnexscientific.com. The chlorine substituent at C-5 would also induce specific shifts on the aromatic carbons, particularly the ipso carbon (C-5) and adjacent carbons, which can be predicted and confirmed through computational methods americanelements.com.

Table 1: Representative ¹H NMR Chemical Shifts for Chloro-substituted Chromans (in DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Source |

| Ar-H | 7.10 | dd | 8.0, 8.0 | Aromatic | ontosight.ai |

| Ar-H | 6.99 | dd | 8.0, 1.2 | Aromatic | ontosight.ai |

| Ar-H | 6.75 | dd | 8.0, 1.2 | Aromatic | ontosight.ai |

| OCH₂CH | 4.28 | dd | 10.8, 4.3 | C-2 Methylene | ontosight.ai |

| OCH₂CH | 4.16 | dd | 10.8, 7.0 | C-2 Methylene | ontosight.ai |

| CHCO₂H | 3.05 | m | - | C-3 Methine | ontosight.ai |

| ArCH₂CH | 2.90 | d | 6.6 | C-4 Methylene | ontosight.ai |

Note: Data presented are for this compound-3-carboxylic acid as a representative chloro-substituted chroman derivative.

Table 2: Representative ¹³C NMR Chemical Shifts for Chloro-substituted Chromans (in CDCl₃)

| Carbon Position | Chemical Shift (δ, ppm) | Assignment | Source |

| Aromatic C | 168.7 | Quaternary | innexscientific.com |

| Aromatic C | 156.6 | Quaternary | innexscientific.com |

| Aromatic C | 133.8 | Aromatic | innexscientific.com |

| Aromatic C | 132.3 | Aromatic | innexscientific.com |

| Aromatic C | 132.1 | Aromatic | innexscientific.com |

| Aromatic C | 122.7 | Aromatic | innexscientific.com |

| Aromatic C | 122.5 | Aromatic | innexscientific.com |

| Aromatic C | 119.4 | Aromatic | innexscientific.com |

| Aromatic C | 115.1 | Aromatic | innexscientific.com |

| C-2 | 64.0 | O-CH₂ | innexscientific.com |

Note: Data presented are for this compound-3-carboxylic acid as a representative chloro-substituted chroman derivative.

Utilization of 2-D NMR Techniques (e.g., NOESY) for Diastereomeric and Stereochemical Assignment

Two-dimensional (2-D) NMR techniques are essential for confirming structural assignments and determining stereochemical relationships, especially in molecules with chiral centers or complex conformations.

COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) / HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to establish through-bond connectivity. COSY identifies coupled protons, while HSQC correlates protons with their directly attached carbons, and HMBC reveals correlations between protons and carbons separated by two or three bonds guidetopharmacology.orgfishersci.ca. These techniques are crucial for unambiguously assigning all proton and carbon signals within the this compound framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are particularly powerful for determining relative stereochemistry and conformational preferences by detecting through-space interactions (Nuclear Overhauser Effect, NOE) between protons that are in close spatial proximity, regardless of bond connectivity guidetopharmacology.orgfishersci.ca. For chroman systems, NOESY can differentiate between diastereomers and assign the relative configuration of stereogenic centers, which is critical for understanding their three-dimensional structure. For instance, in chroman-3-carboxamide, NOESY experiments were used to establish the relative stereochemistry of stereogenic centers at positions 3 and 4, complementing coupling constant analysis.

Dynamic NMR Studies for Conformational Analysis and Interconversion

Chroman rings, particularly the dihydropyran moiety, are known to exist in interconverting half-chair conformations americanelements.com. Dynamic NMR (DNMR) studies, often involving variable-temperature NMR experiments, can be employed to investigate these conformational dynamics and determine the energy barriers to interconversion. By monitoring the temperature-dependent changes in NMR signal shapes (e.g., coalescence of signals), the kinetics and thermodynamics of conformational processes can be determined americanelements.com. For example, variable temperature ¹³C NMR has been used to study the pseudorotation barrier of the dihydropyran ring in chroman-6-ol (B1254870) derivatives, revealing the dynamic process of interconverting half-chair conformations americanelements.com. While direct DNMR data for this compound is not specifically cited, the principles applied to other chroman systems would be relevant for studying its conformational flexibility.

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies provide complementary information regarding the functional groups present and the electronic structure of this compound.

IR spectroscopy is used to identify characteristic functional groups based on their unique vibrational frequencies. For this compound, key absorption bands would include:

Aromatic C-H stretches : Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretches : Appearing around 3000-2850 cm⁻¹.

Aromatic C=C stretches : Strong bands in the 1600-1450 cm⁻¹ range.

C-O-C (ether) stretch : Characteristically found around 1250-1050 cm⁻¹.

C-Cl stretch : The carbon-chlorine bond typically absorbs in the fingerprint region, often around 800-600 cm⁻¹, though its intensity can be weak and it can overlap with other vibrations. For example, an IR spectrum of 5-amino-6-chlorochroman-8-carboxylic acid showed bands at 787, 740, and 719 cm⁻¹.

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule, particularly the π→π* transitions of the aromatic ring system. Chromans, with their benzopyran core, typically exhibit absorption bands in the UV region. The presence of the chlorine atom, an electron-withdrawing group, at position 5 on the aromatic ring can influence the electronic transitions, potentially leading to shifts in the absorption maxima (λmax) and changes in intensity compared to unsubstituted chroman. The specific λmax values would depend on the solvent and any other substituents present.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through its fragmentation pattern. For this compound, the molecular ion peak (M⁺•) would confirm its molecular formula.

A distinctive feature of chlorine-containing compounds in mass spectrometry is the presence of an M+2 peak. This is due to the natural abundance of the two major isotopes of chlorine: ³⁵Cl (approximately 75.77% abundance) and ³⁷Cl (approximately 24.23% abundance). Therefore, the molecular ion region of this compound would show two peaks: M⁺• (containing ³⁵Cl) and (M+2)⁺• (containing ³⁷Cl), with a characteristic intensity ratio of approximately 3:1. This isotopic pattern is highly diagnostic for the presence of a single chlorine atom.

Fragmentation patterns in chromans are often characterized by retro Diels-Alder (RDA) reactions of the dihydropyran ring, leading to characteristic fragment ions. Other common fragmentation pathways include the loss of small neutral molecules or radicals. For example, chroman derivatives can undergo cleavage β to the aromatic moiety or loss of specific fragments from the heterocyclic ring. The presence of the chlorine atom can influence these fragmentation pathways, leading to specific chlorinated fragments that aid in structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the precise determination of the elemental composition ontosight.aiinnexscientific.com. For instance, this compound-3-carboxylic acid showed HRMS (M-H)⁻ calculated for C₁₀H₆O₃Cl as 209.0011, with a found value of 209.0012 innexscientific.com.

X-ray Crystallography for Determination of Absolute Configuration and Solid-State Molecular Structure

X-ray crystallography is the most definitive technique for determining the absolute configuration and precise three-dimensional molecular structure of crystalline compounds in the solid state. While obtaining suitable single crystals of this compound itself might be challenging, X-ray diffraction studies on related chroman derivatives have provided invaluable structural insights.

X-ray crystallography provides highly accurate bond lengths, bond angles, and torsion angles, revealing the exact arrangement of atoms in space. This is particularly important for understanding the conformation of the dihydropyran ring, which often adopts a half-chair conformation americanelements.com. For example, X-ray data for chroman-6-ol esters have shown the out-of-planarity deformation of the aryl ring and the heterocyclic ring conformations. In the case of 3-chloro-7-hydroxy-4-methyl-chroman-2-one, X-ray analysis confirmed its planar molecular structure and revealed extensive hydrogen bonding involving the chlorine atom.

For chiral chroman derivatives, X-ray crystallography can unequivocally establish the absolute configuration of stereogenic centers, which is critical for understanding their biological activity and for synthetic development fishersci.ca. The detailed solid-state structure obtained from X-ray diffraction complements solution-state data from NMR spectroscopy, providing a comprehensive understanding of the molecule's geometry and intermolecular interactions.

Chiroptical Spectroscopy for Probing Chirality and Conformational Insights

Chiroptical spectroscopy encompasses a suite of powerful analytical techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are indispensable for determining the absolute configuration (AC) and understanding the conformational preferences of chiral compounds in solution pageplace.deencyclopedia.pubresearchgate.netcas.czwiley.comrsc.orgjascoinc.comunipi.it. Although this compound is achiral, the principles and applications of chiroptical spectroscopy discussed below are directly relevant to the study of its chiral derivatives or other chroman systems where chirality is present, providing a framework for their detailed stereochemical analysis. The conformational flexibility inherent in chromans, particularly the dihydropyran ring, means that chiroptical spectra are highly sensitive to the populated conformers, necessitating a combination of experimental measurements and theoretical calculations for accurate interpretation encyclopedia.pubrsc.orgnih.govresearchgate.netic.ac.ukucalgary.ca.

Electronic Circular Dichroism (ECD) Spectroscopy

To overcome challenges posed by conformational flexibility, experimental ECD data are often complemented by theoretical calculations, such as Time-Dependent Density Functional Theory (TDDFT) encyclopedia.pubnih.govresearchgate.netfaccts.de. This combined approach allows for the simulation of ECD spectra for different conformers, which are then averaged according to their relative populations (determined by Boltzmann statistics) and compared with the experimental spectrum. This robust methodology enables reliable determination of absolute configuration and elucidation of predominant conformations in solution encyclopedia.pubnih.govresearchgate.netfaccts.de. For instance, the solvation effect can influence ECD spectra, although they may be less sensitive to solvent changes compared to Optical Rotatory Dispersion (ORD) mdpi.com.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy extends the concept of circular dichroism into the infrared (IR) region, measuring the differential absorption of left- and right-circularly polarized infrared radiation by chiral molecules at their vibrational transitions pageplace.dejascoinc.comnumberanalytics.comrsc.orgbruker.com. A significant advantage of VCD over ECD is that it does not require the presence of an electronic chromophore, as all organic compounds exhibit vibrational transitions in the IR region jascoinc.com. This makes VCD universally applicable to chiral organic compounds jascoinc.com.

VCD spectra are exquisitely sensitive to the three-dimensional structure of a chiral molecule, including its conformation and absolute configuration researchgate.netbruker.comacs.orgyork.ac.ukgaussian.com. The VCD spectra of enantiomers are mirror images of each other, allowing for unambiguous determination of absolute configuration when compared with theoretically predicted spectra pageplace.dejascoinc.combruker.comgaussian.com. Density Functional Theory (DFT) calculations are routinely employed to predict VCD spectra, which are then compared to experimental data to confirm absolute configurations and analyze conformational structures researchgate.netacs.orgyork.ac.ukgaussian.comresearchgate.net.

For chroman-related systems, VCD has proven effective in conformational analysis. For example, studies on chiral cyclic sulfoxides, including 1-thiochroman S-oxide, have used VCD in combination with DFT to identify predominant conformers and confirm their presence acs.org. The technique is particularly valuable for conformationally flexible molecules, as the predicted VCD spectra for different conformers are highly sensitive to their specific structures, and a conformationally averaged spectrum can be compared to experimental results researchgate.netacs.org. While VCD signals are generally weaker than ECD signals, requiring higher sample concentrations and longer measurement times, advancements in instrumentation have made it a more routine and reliable tool for stereochemical analysis jascoinc.comrsc.orgbruker.comgaussian.com.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the variation in the optical rotation of a chiral substance as a function of the wavelength of plane-polarized light slideshare.netslideshare.netkud.ac.injasco-global.compbsiddhartha.ac.injasco-global.com. It is one of the earliest chiroptical techniques and remains a valuable tool for characterizing chiral compounds and determining their stereochemistry wiley.comslideshare.netslideshare.netjasco-global.com.

The key features in ORD spectra are known as Cotton effects, which are peaks and troughs observed near absorption bands ull.esslideshare.netslideshare.netpbsiddhartha.ac.in. A positive Cotton effect is characterized by a peak followed by a trough as the wavelength decreases, while a negative Cotton effect shows the opposite trend ull.espbsiddhartha.ac.in. These effects arise from the differential interaction of left and right circularly polarized light with chiral molecules within their absorption regions slideshare.netslideshare.net.

ORD can provide insights into the absolute configuration of chiral molecules and their conformational analysis wiley.comslideshare.netslideshare.net. For chiral chromanes, the specific optical rotation (SOR) at 589.3 nm ([α]D) is a common characterization parameter, and its sign can be related to the helicity of the dihydropyran ring mdpi.com. However, similar to ECD, solvent effects can influence ORD spectra, and theoretical calculations are often necessary to provide reliable predictions and interpret the observed data, especially for flexible molecules researchgate.netmdpi.com. While ECD is often preferred for its direct spectral interpretation related to absorption bands, ORD continues to be used, sometimes in conjunction with ECD, to provide complementary stereochemical information wiley.comull.esmdpi.comjasco-global.com.

Computational and Theoretical Investigations of 5 Chlorochroman and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, rooted in quantum mechanics, are employed to solve the electronic Schrödinger equation for molecular systems. These calculations provide a detailed description of electron distribution and energy, forming the basis for predicting a wide range of molecular properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a widely adopted and powerful quantum chemical method due to its balance of accuracy and computational efficiency. It is extensively used for studying the electronic structure and properties of organic molecules, including chroman derivatives. Common functionals like B3LYP and ωB97xd, often combined with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), are frequently employed in these studies innexscientific.com.

DFT is routinely used to determine the most stable three-dimensional (3D) structures of molecules through geometry optimization. This process minimizes the total energy of the system, yielding optimized bond lengths, bond angles, and dihedral angles. For instance, optimized structures for chroman itself have been determined using the B3LYP/6-31G(2df,p) DFT model chemistry. Studies on chroman derivatives, such as hydroxyethylamine chroman derivatives, have also utilized DFT (e.g., BLYP/6-31G*) for geometry optimization innexscientific.com. Similarly, the optimized molecular structures of chromanone-linked spiropyrrolidines have been obtained using the ωB97xd functional with the 6-31G(d,p) basis set.

Beyond geometry, DFT calculations predict various electronic structure properties, including the total energy and dipole moment. For a chroman-triol analogue, DFT at the B3LYP/6-311G++(d,p) basis set has been used to calculate its optimized structure and energy. The dipole moment, a measure of molecular polarity, is also a common output of these calculations.

Studies on chroman-linked spiropyrrolidines have included FMO calculations to explore their structural and electronic properties. For chromen isomers, HOMO and LUMO energies have been calculated, revealing intramolecular charge transfer. For a coumarin (B35378) dye, which is structurally related to chromans, the HOMO energy was approximately -0.33158 eV and the LUMO energy was -0.04723 eV in the gas phase, resulting in a HOMO-LUMO energy gap of 0.28435 eV. In butanol, these values were -0.22575 eV (HOMO) and 0.09166 eV (LUMO), with a smaller energy gap of 0.13409 eV, indicating solvent effects on electronic properties.

Table 1: Illustrative HOMO and LUMO Energies and Energy Gaps

| Compound Type (Analogue) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Phase/Solvent | Reference |

| Coumarin Dye | -0.33158 | -0.04723 | 0.28435 | Gas Phase | |

| Coumarin Dye | -0.22575 | 0.09166 | 0.13409 | Butanol | |

| General Compound | - | - | 3.937 | - |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the electron density distribution and identifying potential sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. These maps represent the electrostatic potential on the molecular surface, where different colors indicate varying charge densities. Red regions typically denote electron-rich, nucleophilic sites, while blue regions indicate electron-deficient, electrophilic sites.

MEP calculations have been performed for chromanone-linked spiropyrrolidines to understand their intermolecular interactions and chemical affinity. For chromen isomers, MEP calculations have shown that oxygen atoms are typically the most negative sites. The utility of MEP mapping extends to understanding substituent effects on reactivity, as evidenced by studies demonstrating a strong correlation between electrostatic potential and substituent parameters in various reactive systems.

Beyond FMO and MEP, DFT calculations provide a suite of reactivity indices and electronic descriptors that quantitatively predict a molecule's chemical behavior. These include global descriptors such as chemical potential (μ), chemical hardness (η), softness (S), and electrophilicity index (ω), as well as local descriptors like Fukui functions.

Chemical potential (μ) describes the tendency of electrons to escape from an equilibrium system and the capacity for electron transfer.

Chemical hardness (η) measures a molecule's resistance to charge transfer, while softness (S) is its inverse, indicating susceptibility to deformation. Softer molecules with smaller HOMO-LUMO gaps are generally more reactive.

Electrophilicity index (ω) quantifies a molecule's ability to accept electrons.

Fukui functions are local reactivity descriptors that identify specific atomic sites most prone to nucleophilic or electrophilic attack.

For chromanone-linked spiropyrrolidines, studies have reported chemical potential values ranging from -6.477 to -6.679 eV and hardness values from 0.818 to 0.983 eV, indicating their relative softness and reactivity. For a chroman-triol analogue, a low electrophilicity index (ω = 0.057 au) suggests a lower capacity to accept electrons, while a hardness value of 0.098 au implies a greater tendency to interact with a metal surface. A positive value for the fraction of electron transfer (ΔN) indicates that the molecule acts as an electron donor.

Table 2: Illustrative Reactivity Indices for Chroman Analogues

| Compound Type (Analogue) | Chemical Potential (μ, eV) | Chemical Hardness (η, eV) | Electrophilicity Index (ω, au/eV) | Reference |

| Chromanone-linked Spiropyrrolidines (range) | -6.477 to -6.679 | 0.818 to 0.983 | - | |

| Chroman-triol Analogue | - | 0.098 | 0.057 |

Ab Initio Methods (e.g., MP2, G3SX) for Reaction Mechanisms and Energy Surfaces

While DFT is widely used, more computationally intensive ab initio methods, such as Møller-Plesset perturbation theory of second order (MP2) and composite methods like G3SX, are employed for higher accuracy, particularly in studying reaction mechanisms, transition states, and energy surfaces. These methods often provide a more rigorous treatment of electron correlation.

For instance, the decomposition of chroman via a retro-Diels–Alder reaction to form ortho-quinone methide (o-QM) and ethene (CH) has been studied using the G3SX level of theory. This method provides accurate thermochemical and kinetic properties, with optimized structures obtained from B3LYP/6-31G(2df,p) DFT calculations. The standard enthalpy of activation for this dissociation reaction of chroman was calculated to be 250 kJ mol. High-pressure limit rate coefficients for chroman decomposition have been calculated, yielding a pre-exponential factor of 9.66×10 s and an activation energy of 258.3 kJ mol.

Table 3: Energy Parameters for Chroman Decomposition

| Reaction | Method | Enthalpy of Activation (kJ mol) | Pre-exponential Factor (s) | Activation Energy (kJ mol) | Reference |

| Chroman decomposition | G3SX | 250 | 9.66×10 | 258.3 |

MP2 has also been used to investigate reaction mechanisms involving chromans and related compounds. For example, the mechanism of ionic Diels-Alder reactions of chromans has been explored using the SCS-MP2 method, supporting a stepwise mechanism via a persistent intermediate. Furthermore, MP2, in conjunction with DFT, has been applied to elucidate the reaction mechanism for the synthesis of pyrrolidinedione derivatives from coumarin, which involves the formation of a chroman intermediate, 4-(nitromethyl)-2-oxochroman. The Michael addition step in this reaction was found to have an activation barrier of 21.7 kJ mol. These ab initio studies provide crucial details about the energy landscape and transition states, offering a deeper understanding of chemical transformations involving chroman structures.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Adsorption Phenomena

Molecular Dynamics (MD) simulations are powerful computational tools used to model the time-dependent behavior of molecular systems. They provide insights into the dynamic processes, intermolecular interactions, and adsorption phenomena by simulating the movements of atoms and molecules over time based on defined force fields nih.govnih.govnih.govsci-toys.com. These simulations can reveal how molecules interact with their environment, including solvents, surfaces, or biological targets nih.govsci-toys.comuni.lu.

For chroman derivatives, MD simulations can be employed to study their interactions with various substrates or biomolecules. For instance, MD simulations have been used to investigate the interactions of chromen-4-one derivatives, such as a 6-Chlorochromen-4-one substituted boronic acid derivative, with proteins like MDM2, revealing details about hydrogen bonding and hydrophobic interactions that contribute to binding affinity innexscientific.com. Similarly, complex chromeno-oxadithiin and chromeno disulfide derivatives have been subjected to computational simulations alongside electrochemical methods to understand their corrosion inhibition properties, implying interactions with metal surfaces. While specific MD data for 5-Chlorochroman's intermolecular interactions or adsorption phenomena are not detailed in the provided search results, such simulations would typically involve placing the this compound molecule in a simulated environment (e.g., solvent, membrane, or a surface) and observing its dynamic behavior and interaction patterns over time.

Conformational Analysis and Stability Studies

Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds, and how these arrangements influence its properties, particularly free energy and reactivity. Computational methods, especially Density Functional Theory (DFT), are widely used to predict optimized molecular geometries, electronic distributions, and stability of compounds.

For this compound, conformational analysis would involve exploring its potential energy surface to identify stable conformers. The relative abundance of these conformers at a given temperature is determined by their relative free energies. While specific conformational data for this compound is not provided, theoretical studies on related chroman derivatives have been conducted to determine their stability. For example, in studies involving chromeno-oxadithiin and chromeno disulfide derivatives, theoretical investigations were used to ascertain the most stable structures, with one analogue, 1,2-Bis (3-chlorospirochroman-2,1′-cyclohexyl-4-one) disulfane (B1208498) (an analogue, CID not found), reported to have a high electronic energy of -3101 atomic units, indicating its stability. These studies highlight the utility of computational methods in predicting the intrinsic stability of chroman-like structures.

The prediction of predominant conformers typically involves a multi-step computational protocol. This often begins with a preliminary conformational search using semi-empirical methods or molecular mechanics to identify a range of low-energy conformations, followed by more accurate DFT calculations for geometry optimization and energy refinement. For flexible molecules, several low-energy conformations may be populated at room temperature, and their contributions to observed properties can be weighted using Boltzmann statistics. For this compound, such an analysis would predict the most energetically favorable three-dimensional arrangements of its atoms.

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, significantly influences molecular geometry and properties. The valence-shell electron-pair repulsion (VSEPR) theory is a fundamental model used to predict the shapes of molecules based on the repulsion between electron pairs around a central atom.

This compound, as named, is a chroman ring system with a chlorine substituent at the 5-position. In its basic form, without additional chiral centers, this compound is an achiral molecule. Therefore, it would not exhibit stereoisomerism in the sense of enantiomers. However, if a chroman derivative were to possess chiral centers (e.g., at C2 or C3 of the chroman ring), stereochemical principles would profoundly influence its molecular geometry, leading to distinct enantiomers or diastereomers. For such chiral chromans, computational methods would be essential to determine the absolute configuration and the precise three-dimensional arrangement of atoms, as molecular geometry is directly linked to stereochemical features.

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to simulate and predict various spectroscopic properties, offering a complementary approach to experimental spectroscopy for structural elucidation and validation. These predictions can help in assigning experimental bands and understanding the electronic and vibrational characteristics of a molecule.

Computational simulation of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra is commonly performed using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT).

IR Spectra: DFT calculations can predict vibrational frequencies and intensities, which correspond to the absorption bands observed in IR spectroscopy. This allows for the identification of functional groups and the analysis of molecular vibrations. The comparison between experimental and simulated IR spectra often shows good consistency, confirming the molecular structure.

UV-Vis Spectra: TD-DFT is a widely used approach for predicting UV-Vis spectra by calculating electronic excited states, their energies, and transition probabilities. These simulations can identify electronic transitions, such as π—π* and n—π* interactions. For chroman derivatives, computational UV-Vis spectra can be compared with experimental data to validate the theoretical models and understand the electronic absorption characteristics.

While specific computational IR and UV-Vis spectra for this compound were not found in the provided snippets, these methods are routinely applied to similar organic compounds. For instance, DFT has been used to calculate IR and UV-Vis spectra for chromone-based thiosemicarbazone derivatives, showing good agreement with experimental data and confirming structural purity.

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a sample. It is particularly valuable for identifying chiral compounds and determining their absolute configuration and conformation. Theoretical ECD spectra are typically calculated using Time-Dependent Density Functional Theory (TDDFT).

Since this compound, as a simple chroman with a chlorine at the 5-position, does not possess a chiral center, it would not exhibit an ECD spectrum. ECD is a phenomenon exclusively observed for chiral molecules. However, for chiral chroman analogues (e.g., those with stereocenters at C2 or C3), TDDFT-ECD calculations would be indispensable. These calculations involve predicting the rotatory strengths and excitation energies of electronic transitions, which are then used to simulate the ECD curve. The comparison of simulated ECD spectra with experimental data is a stringent validation test for computational methods and is crucial for assigning absolute configurations and understanding conformational preferences of chiral chromans.

Compound Names and PubChem CIDs

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics, including optical frequency conversion, integrated photonics, and high-speed information processing. The NLO properties of organic compounds are often attributed to the delocalization of π-electrons within their molecular frameworks, which facilitates charge transfer and leads to a strong NLO response. While extensive specific studies focusing solely on the NLO properties of this compound are not widely reported in the current literature, investigations into related chromene and chroman derivatives provide valuable insights into the potential NLO characteristics of this class of compounds. rsc.orgacs.orgmdpi.com

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are frequently employed to predict and analyze the electronic structure and NLO behavior of organic molecules. These theoretical approaches allow for the calculation of key NLO parameters such as dipole moment (μ), average polarizability (⟨α⟩), and hyperpolarizabilities (first-order β and second-order γ), which are crucial indicators of a material's NLO performance. rsc.orgacs.orgnih.govjournaleras.comanalis.com.myresearchgate.net

Detailed Research Findings on Analogues:

Studies on various chromene and pyrano-chromene derivatives have demonstrated their promising NLO characteristics. For instance, an investigation into novel coumarin-based pyrano-chromene derivatives, specifically 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile (compound 4a) and its methyl ester analogue (compound 4b), utilized DFT and TD-DFT at the M06-2X/6-31G(d,p) level of theory to evaluate their NLO insights. rsc.org

Compound 4a exhibited an average polarizability (⟨α⟩) of 6.77005 × 10⁻²³ esu and a second hyperpolarizability (γ_tot) of 0.145 × 10⁴ esu. This compound also showed a relatively low frontier molecular orbital (FMO) band gap of 5.168 eV, which is often associated with enhanced NLO activity. In comparison, compound 4b had a higher band gap of 6.308 eV. rsc.org

Another study explored the NLO properties of chromone-based thiosemicarbazone derivatives, namely (E)-N-cyclohexyl-2-(2-((2-oxo-2H-chromen-3-yl)methoxy)benzylidene)-hydrazinecarbothioamide (compound 3a) and 2,4(E)-N-(2,4-dimethylphenyl)-2-(2-((2-oxo-2H-chromen-3-yl)methoxy)benzylidene)hydrazinecarbothioamide (compound 3b). These studies employed various DFT functionals, including B3LYP/6-311+G(d,p), to estimate NLO properties. The analysis revealed that compound 3b exhibited a higher value of first-order polarizability at all levels of theory compared to compound 3a. The HOMO/LUMO energy differences were calculated as 3.053 eV for 3a and 3.118 eV for 3b. The presence of intramolecular hydrogen bonding and hyperconjugative interactions in these compounds was found to contribute to their significant NLO response. acs.org

These findings suggest that structural modifications, such as the introduction of electron-donating and electron-withdrawing groups, and the extent of π-electron delocalization, play a critical role in tuning the NLO properties of chroman and chromene-related compounds. nih.govanalis.com.mynih.gov

Summary of NLO Properties for Chroman/Chromene Analogues

| Compound Name | Property | Value (esu) | Method/Level of Theory | Source |

| 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile (4a) | Average Polarizability (⟨α⟩) | 6.77005 × 10⁻²³ | M06-2X/6-31G(d,p) | rsc.org |

| 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile (4a) | Second Hyperpolarizability (γ_tot) | 0.145 × 10⁴ | M06-2X/6-31G(d,p) | rsc.org |

| 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile (4a) | Band Gap (E_gap) | 5.168 eV | M06-2X/6-31G(d,p) | rsc.org |

| 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carboxylic acid methyl ester (4b) | Band Gap (E_gap) | 6.308 eV | M06-2X/6-31G(d,p) | rsc.org |

| (E)-N-cyclohexyl-2-(2-((2-oxo-2H-chromen-3-yl)methoxy)benzylidene)-hydrazinecarbothioamide (3a) | HOMO/LUMO Energy Difference | 3.053 eV | B3LYP/6-311+G(d,p) | acs.org |

| 2,4(E)-N-(2,4-dimethylphenyl)-2-(2-((2-oxo-2H-chromen-3-yl)methoxy)benzylidene)hydrazinecarbothioamide (3b) | HOMO/LUMO Energy Difference | 3.118 eV | B3LYP/6-311+G(d,p) | acs.org |

| 2,4(E)-N-(2,4-dimethylphenyl)-2-(2-((2-oxo-2H-chromen-3-yl)methoxy)benzylidene)hydrazinecarbothioamide (3b) | First-order polarizability | Higher than 3a at all levels of theory | B3LYP/6-311+G(d,p) and others | acs.org |

The insights gained from these studies on chromene and chroman derivatives suggest that this compound, as a related heterocyclic compound with potential for electron delocalization, could also exhibit interesting NLO properties, warranting further dedicated computational and experimental investigations.

Research Applications and Mechanistic Studies of Chlorochroman Scaffolds Non Clinical Focus

Role as Chemical Synthons and Building Blocks in Complex Organic Synthesis

The chlorochroman scaffold, including derivatives like 5-Chlorochroman, is recognized for its utility as a chemical synthon and building block in the intricate landscape of organic synthesis. Synthons are conceptual units that guide retrosynthetic analysis, representing potential starting materials for constructing target molecules. In practice, these translate into versatile building blocks used to assemble more complex organic molecules, often with a view towards developing new compounds with specific biological activities.

Chroman derivatives, such as ethyl 6-chlorochroman-2-carboxylate, serve as intermediates in the synthesis of diverse molecules, including those with potential pharmaceutical and agrochemical applications. The presence of the chroman ring system, coupled with various substituents like a chloro group, allows for a range of chemical transformations, including hydrolysis, reduction, and substitution reactions, making them valuable components in multi-step synthetic pathways. The ease of synthesis and the varied biological activities associated with chroman-based structures contribute to their importance in medicinal chemistry. Such building blocks are crucial for combinatorial synthesis, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties in drug discovery projects.

Investigation as Enzyme Inhibitors and Modulators

Chroman scaffolds have garnered considerable attention for their ability to inhibit and modulate various enzymes, making them relevant in the development of new therapeutic agents.

Sirtuin 2 (SIRT2) Selective Inhibition Studies

Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, is an enzyme implicated in aging-related diseases, including neurodegenerative disorders and cancer. Research has demonstrated that chromone (B188151) and chroman-4-one derivatives can act as potent and selective inhibitors of SIRT2. For instance, a series of substituted chromone/chroman-4-one derivatives were synthesized and evaluated, revealing compounds with inhibitory concentrations in the low micromolar range.

Notable examples include:

6,8-dibromo-2-pentylchroman-4-one : Exhibited an IC50 of 1.5 µM against SIRT2.

6-bromo-8-chloro-chroman-4-one : Demonstrated an IC50 of 1.8 µM, showing high selectivity for SIRT2 over SIRT1 and SIRT3.

These findings highlight the potential of halogenated chroman-4-one structures to selectively target SIRT2, providing a foundation for further drug development.

Pteridine Reductase 1 (PTR1) Inhibition Research

Pteridine Reductase 1 (PTR1) is a crucial enzyme in trypanosomatid parasites, which are the causative agents of diseases like Human African Trypanosomiasis and Leishmaniasis. PTR1 is considered a promising drug target because it provides a metabolic bypass that can alleviate the inhibition of dihydrofolate reductase (DHFR), an enzyme targeted by existing antiparasitic drugs.

Chroman-4-one analogues have been synthesized and biologically evaluated for their inhibitory activity against parasitic enzymes such as Trypanosoma brucei PTR1 (TbPTR1) and Leishmania major PTR1 (LmPTR1), as well as against the parasites themselves (Trypanosoma brucei and Leishmania infantum). Flavonoids, which inherently contain the chroman-4-one scaffold, have been identified as antiparasitic agents and PTR1 inhibitors. For example, one chroman-4-one analogue (Compound 1 in the study by Di Pisa et al.) demonstrated activity against both the targeted enzymes and the parasites, with a selectivity index greater than 7 and low toxicity.

Structure-Activity Relationship (SAR) Elucidation for Biological Targets

Extensive structure-activity relationship (SAR) studies have been conducted on chroman scaffolds to understand how structural modifications influence their biological activity, particularly for enzyme inhibition.

For SIRT2 inhibition , SAR studies have indicated that the positions and nature of substituents on the chroman-4-one scaffold significantly impact inhibitory potency and selectivity. Larger, electron-withdrawing substituents, such as halogens (e.g., bromine and chlorine), at the 6- and 8-positions of the chroman-4-one ring have been found to be favorable for potent SIRT2 inhibition. This suggests that the chlorine atom in this compound could contribute to similar inhibitory activities if appropriately positioned within a functionalized chroman-4-one structure. The carbonyl group in the chroman-4-one structure is also crucial for SIRT2 inhibition.

For PTR1 inhibition , the inhibitory activity of chroman-4-one and chromen-4-one derivatives has been explained by comparing their observed and predicted binding modes within the enzyme's active site. Computational studies have been employed to elucidate the differences in binding modes between chromen-4-one and chroman-4-one moieties, providing insights for structure-based drug design aimed at identifying potent anti-trypanosomatidic compounds.

Exploration of Antioxidant Activity and Relevance to Oxidative Stress Research

The chroman scaffold is well-known for its antioxidant properties, largely due to its structural resemblance to tocopherols (B72186) (Vitamin E), which are potent natural antioxidants. Chroman derivatives, including chlorinated variants, have been investigated for their ability to combat oxidative stress.

For instance, 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-6-chlorochroman, a synthetic compound structurally related to vitamin E and often referred to as a "chlorinated alpha-tocopherol," is being explored for its potential antioxidant properties. While the chlorine substitution might alter its activity compared to natural tocopherols, the core chroman structure suggests an inherent capacity for antioxidant effects.

Studies on broader chroman-containing compounds, such as coumarin (B35378) N-acylhydrazone derivatives, have demonstrated significant in vitro antioxidant activity through various mechanisms, including scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals, and ferric ion reducing capacity (FRAP). Compounds with catechol moieties (two neighboring hydroxyl groups) within their structure generally exhibit the most potent antioxidant effects. This underscores the importance of specific functional groups on the chroman scaffold for enhancing antioxidant efficacy. The ability of chroman derivatives to scavenge free radicals and prevent lipid oxidation is a key aspect of their relevance to oxidative stress research.

Anti-proliferative and Cytotoxic Activity Studies (in vitro, cell line based)

Chroman-based compounds, including various derivatives of the chlorochroman scaffold, have shown promising anti-proliferative and cytotoxic activities against a range of cancer cell lines in vitro. These effects often correlate with their ability to induce oxidative stress and modulate cellular processes.

Research on flavanone/chromanone derivatives, which share the fundamental chroman-4-one structure, has revealed significant antiproliferative activity against colon cancer cell lines. For example, three specific flavanone/chromanone derivatives (Compounds 1, 3, and 5 in the study by Wawruszak et al.) exhibited IC50 values ranging from approximately 8 to 30 µM across various colon cancer cell lines. The mechanism underlying their cytotoxic activity was identified as strong pro-oxidant properties, leading to increased intracellular reactive oxygen species (ROS) levels and decreased glutathione (B108866) (GSH) concentrations. This oxidative stress subsequently contributed to the induction of apoptosis and autophagy, as well as significant DNA damage in cancer cells.

Furthermore, chroman-4-one based SIRT2 inhibitors have demonstrated antiproliferative effects in cancer cell lines such as lung carcinoma (A549) and breast cancer (MCF-7). These effects were observed to correlate with their SIRT2 inhibitory potency, suggesting a direct link between enzyme modulation and anti-cancer activity. The ability of these compounds to increase the acetylation level of α-tubulin further supports SIRT2 as a key target in their anti-proliferative mechanism.

The structural features, such as the attachment of a benzene (B151609) ring via a double π bond at the C3 carbon of the C ring in flavanone/chromanone derivatives, have been linked to enhanced antiproliferative potency, highlighting the importance of specific structural modifications for optimizing activity.

Challenges and Future Directions in 5 Chlorochroman Research

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of substituted chromans has been an area of intense research, with a variety of methods developed for the construction of this important heterocyclic system. organic-chemistry.org However, the efficient and regioselective synthesis of 5-Chlorochroman and its derivatives remains a significant challenge. Traditional methods for the synthesis of chromans often involve multi-step sequences that may lack efficiency and atom economy. Future research will likely focus on the development of more direct and sustainable synthetic strategies.

Recent advancements in synthetic methodology offer promising avenues for the synthesis of this compound. For instance, visible-light-induced cascade radical cyclization reactions have emerged as a powerful tool for the construction of complex molecular architectures under mild conditions. rsc.org The application of such methods to appropriately substituted precursors could provide a direct entry to the this compound core. Similarly, metal- and aldehyde-free visible-light-driven photoredox-neutral alkene acylarylation presents a novel approach for the synthesis of 3-(arylmethyl)chroman-4-ones, which could be adapted for the synthesis of 5-chloro analogs. frontiersin.org

A key challenge in the synthesis of this compound is the control of regioselectivity during the chlorination step or the introduction of the chloro-substituent at an early stage of the synthesis. Future synthetic strategies will need to address this challenge, potentially through the use of directing groups or the development of catalysts that can achieve high regioselectivity.

Table 1: Comparison of Potential Modern Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Key Challenges for this compound Synthesis |

| Visible-Light-Induced Radical Cyclization | Mild reaction conditions, high functional group tolerance, transition-metal-free. rsc.org | Synthesis of appropriately substituted starting materials, control of regioselectivity of chlorination. |

| Photocatalytic Acylarylation | Aldehyde-free, good functional group tolerance, access to complex derivatives. frontiersin.org | Substrate scope with respect to the chloro-substituent, potential for side reactions. |

| Convergent Three-Step Synthesis (Heck coupling, reduction, Mitsunobu cyclization) | High generality, access to a variety of 2-substituted chromans. organic-chemistry.org | Availability of 2-iodo-4-chlorophenol, potential for catalyst poisoning by chlorine. |

Advanced Understanding of Structure-Reactivity Relationships in Halogenated Chromans

The position and nature of a halogen substituent on the chroman ring can have a profound impact on its chemical reactivity and biological activity. A deeper understanding of the structure-reactivity relationships in halogenated chromans, with a particular focus on the 5-position, is crucial for the rational design of new molecules with desired properties.

The chlorine atom at the 5-position of the chroman ring is expected to exert a significant electronic effect. As an electron-withdrawing group, it can influence the nucleophilicity and electrophilicity of the aromatic ring, as well as the reactivity of the pyran ring. For example, in electrophilic aromatic substitution reactions, the 5-chloro substituent would be expected to deactivate the aromatic ring and direct incoming electrophiles to specific positions.

Future research in this area should involve systematic studies to quantify the electronic and steric effects of the 5-chloro substituent. This could be achieved through kinetic studies of various reactions, such as electrophilic aromatic substitution, metal-catalyzed cross-coupling, and nucleophilic aromatic substitution. Furthermore, the synthesis and biological evaluation of a series of this compound derivatives would provide valuable data for establishing quantitative structure-activity relationships (QSAR).

Table 2: Predicted Influence of 5-Chloro Substituent on Chroman Reactivity

| Reaction Type | Predicted Effect of 5-Chloro Group | Rationale |

| Electrophilic Aromatic Substitution | Deactivation of the aromatic ring | Inductive electron withdrawal by chlorine. |

| Nucleophilic Aromatic Substitution | Activation of the aromatic ring | Stabilization of the Meisenheimer complex. |

| Oxidation of the Pyran Ring | Potential for altered reactivity | Electronic effects on the benzylic position. |

| Metal-Catalyzed Cross-Coupling | Amenable to coupling reactions | Potential for C-Cl bond activation. |

Exploration of Undiscovered Mechanistic Pathways for Research Applications

The exploration of novel mechanistic pathways involving this compound could lead to the discovery of new reactions and the development of innovative synthetic methodologies. While the general mechanisms of many organic reactions are well-established, the specific influence of the 5-chloro substituent on reaction intermediates, transition states, and product distributions offers a fertile ground for investigation.

One area of interest is the study of kinetic versus thermodynamic control in reactions involving this compound. libretexts.orglibretexts.orgwikipedia.orgmasterorganicchemistry.comyoutube.com For example, in addition reactions to the pyran ring or in rearrangement reactions, the presence of the 5-chloro group could influence the relative energies of different transition states and intermediates, leading to different product ratios under different reaction conditions. A thorough investigation of the reaction energy profiles could reveal opportunities to selectively form either the kinetic or the thermodynamic product. libretexts.orglibretexts.orgwikipedia.orgmasterorganicchemistry.comyoutube.com

Another avenue for exploration is the investigation of radical-mediated reactions. The development of visible-light-induced methods for the synthesis of chroman derivatives suggests that radical intermediates play a key role in these transformations. nih.gov Understanding the behavior of radical species in the presence of a 5-chloro substituent could lead to the discovery of new cascade reactions and other complex transformations.

Future research in this area will require a combination of experimental techniques, such as kinetic monitoring, isotopic labeling, and the trapping of reactive intermediates, along with computational studies to model reaction pathways and transition states.

Enhanced Integration of Computational and Experimental Methodologies for Predictive Modeling

The synergy between computational chemistry and experimental work is becoming increasingly important in modern chemical research. For this compound, the integration of these methodologies holds great promise for accelerating the discovery and development of new applications.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties of this compound, including its geometry, electronic structure, and spectroscopic characteristics. nih.gov Such calculations can provide insights into the molecule's reactivity, helping to rationalize experimental observations and guide the design of new experiments. For example, DFT can be used to calculate the energies of different conformers, predict the sites of electrophilic and nucleophilic attack, and model the transition states of various reactions. researchgate.netresearchgate.net

Predictive modeling can also be extended to the biological activity of this compound derivatives. By combining computational methods with experimental data, it is possible to develop QSAR models that can predict the biological activity of new compounds before they are synthesized. This approach can significantly reduce the time and resources required for drug discovery and development. Furthermore, computational studies have been instrumental in understanding the mechanisms of enzymatic halogenation, which could inspire new biocatalytic approaches to the synthesis of halogenated compounds. nih.gov

Future research should focus on developing and validating accurate computational models for this compound and its derivatives. This will require close collaboration between computational and experimental chemists to ensure that the theoretical models are well-calibrated against experimental data. The development of such models will be a valuable tool for the rational design of new this compound-based molecules with tailored properties.

Table 3: Potential Applications of Computational Chemistry in this compound Research

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of molecular properties (geometry, electronics, spectra). nih.govd-nb.info | Prediction of reactivity, spectroscopic analysis, and reaction mechanisms. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and intermolecular interactions. d-nb.info | Understanding of non-covalent interactions and their influence on crystal packing and biological activity. |

| Molecular Docking | Prediction of binding modes of this compound derivatives to biological targets. d-nb.infomdpi.com | Identification of potential protein targets and rational design of new inhibitors. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity. | Virtual screening of compound libraries and prioritization of synthetic targets. |

| Machine Learning | Prediction of chemical properties and reaction outcomes. beilstein-journals.orgacs.org | High-throughput screening and discovery of novel halogenated compounds. |

Q & A

Q. How can researchers address gaps in current literature on this compound’s environmental impact?

- Methodological Answer : Conduct ecotoxicological assays (e.g., Daphnia magna toxicity tests) and environmental fate studies (e.g., biodegradation kinetics). Use LC-MS/MS to detect trace residues in environmental samples. Publish datasets in open-access repositories to facilitate meta-analyses .

Guidelines for Data Presentation

- Tables : Include comparative data (e.g., reaction yields under varying conditions) with statistical significance markers (e.g., *p < 0.05).

- Figures : Use heatmaps for SAR analysis or reaction optimization. Ensure all axes are labeled with units and error bars are included.

- Supplemental Materials : Provide raw spectra, computational input files, and experimental logs to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.